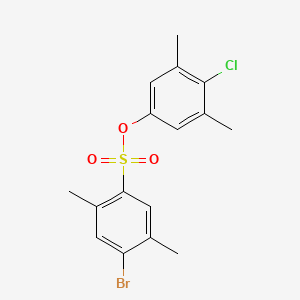

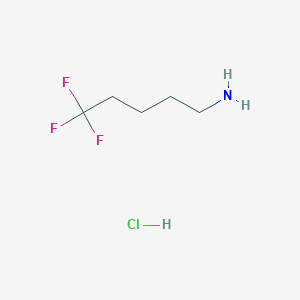

![molecular formula C11H13N3O2 B2597618 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 878218-58-7](/img/structure/B2597618.png)

1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound with the linear formula C11H13N3O2. Its CAS Number is 878218-58-7 and it has a molecular weight of 219.25 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound . This core is substituted at the 1-position with an isopropyl group and at the 6-position with a methyl group .

Scientific Research Applications

Antibacterial Activity

Research on pyrazolo[3,4-b]pyridine derivatives has highlighted their potential in antibacterial applications. For instance, the synthesis and evaluation of various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have demonstrated good antibacterial properties. The compounds were synthesized through a reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with different aromatic aldehydes and pyruvic acid, showcasing their significance as antibacterial agents (Maqbool et al., 2014).

Synthesis and Structural Analysis

Efficient synthesis methods have been developed for pyrazolo[3,4-b]pyridine derivatives, including 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its analogs. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been identified as a useful process for generating novel N-fused heterocyclic products (Ghaedi et al., 2015). Moreover, experimental and theoretical studies have been conducted to understand the structure and vibrational spectra of similar compounds, offering insights into their molecular characteristics and stability (Bahgat et al., 2009).

Inhibitors of A1 Adenosine Receptors

Certain pyrazolo[3,4-b]pyridine derivatives have been found to act as potent and selective inhibitors of A1 adenosine receptors. These compounds exhibit high affinity and selectivity toward the A1 receptor subtype, suggesting their potential in therapeutic applications. This discovery was facilitated by the synthesis of a number of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which showed significant improvement in receptor affinity and selectivity compared to previously reported compounds (Manetti et al., 2005).

Future Directions

properties

IUPAC Name |

6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6(2)14-10-8(5-12-14)4-9(11(15)16)7(3)13-10/h4-6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHJJQGNCUDYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

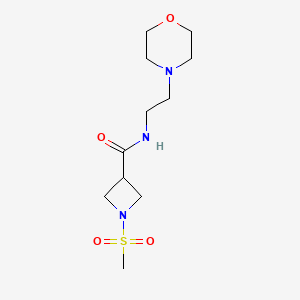

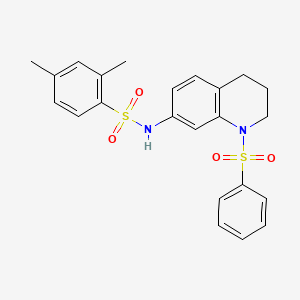

![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)

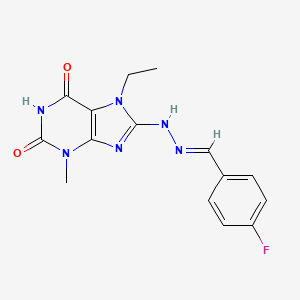

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)

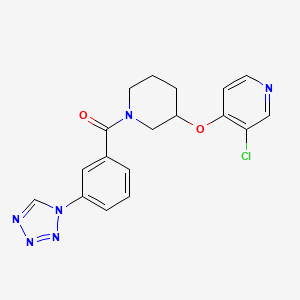

![N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2597552.png)

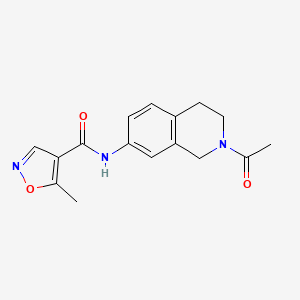

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)

![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)

![1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one](/img/structure/B2597557.png)